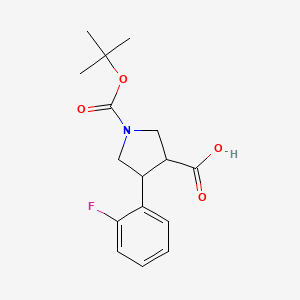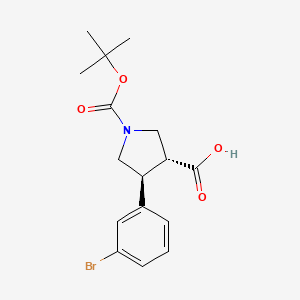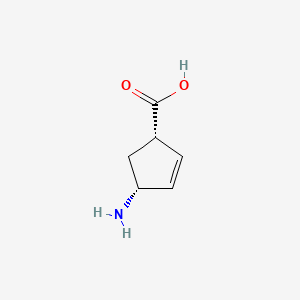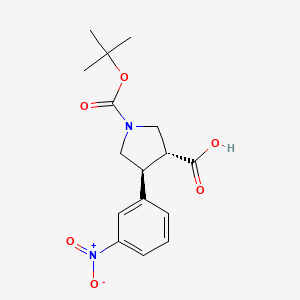
Émodine 8-O-β-D-(6'-O-Malonylglucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin, a naturally occurring anthraquinone derivative found in various plants such as rhubarb and buckthorn. This compound has a molecular formula of C₂₄H₂₂O₁₃ and a molecular weight of 518.42 g/mol . It is known for its diverse biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Emodin 8-O-β-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Emodin 8-O-β-D-(6’-O-Malonylglucoside) (Em8G) is a metabolite of emodin It has been used for experimental treatment against sk-n-as neuroblastoma, t98g human glioblastoma, and c6 mouse glioblastoma cancer cells .
Biochemical Pathways
Em8G has been found to affect carbohydrate metabolism in male zebrafish and amino acid metabolism (such as arginine and proline metabolism) in females . This suggests that energy metabolism disorder may be a potential mechanism of its action.
Pharmacokinetics
Its boiling point is predicted to be 8893±650 °C, and its density is predicted to be 1675±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Em8G has been found to cause hepatotoxicity . It has also been observed to promote cell proliferation by regulating cell cycle progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Emodin 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of emodin with a malonylglucoside donor. The reaction is carried out under acidic or basic conditions, often using catalysts such as trifluoromethanesulfonic acid or Lewis acids . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Emodin 8-O-β-D-(6’-O-Malonylglucoside) involves large-scale extraction from plant sources followed by purification using chromatographic techniques. The process may also include enzymatic glycosylation to enhance the efficiency and selectivity of the glycosylation step .
Analyse Des Réactions Chimiques
Types of Reactions
Emodin 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced anthracene derivatives, and various substituted emodin derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar therapeutic properties.
Chrysophanol: A structurally related compound with anti-inflammatory and anticancer activities.
Uniqueness
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin . This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Propriétés
Numéro CAS |
928262-58-2 |
|---|---|
Formule moléculaire |
C₂₄H₂₂O₁₃ |
Poids moléculaire |
518.42 |
Synonymes |
8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)








